molecular formula C13H11NO3S B14425003 6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one CAS No. 87273-73-2

6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one

Cat. No.: B14425003
CAS No.: 87273-73-2
M. Wt: 261.30 g/mol
InChI Key: QRYIICRBIWOUKM-UHFFFAOYSA-N
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Description

6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one is a heterocyclic compound that contains an oxazinone ring

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The oxazinone ring and sulfanyl group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring.

    Oxazoles: Oxazoles are similar to thiazoles but contain an oxygen atom instead of sulfur.

Uniqueness

6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one is unique due to its specific combination of an oxazinone ring and a sulfanyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

87273-73-2

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

6-methyl-2-phenacylsulfanyl-1,3-oxazin-4-one

InChI

InChI=1S/C13H11NO3S/c1-9-7-12(16)14-13(17-9)18-8-11(15)10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

QRYIICRBIWOUKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N=C(O1)SCC(=O)C2=CC=CC=C2

Origin of Product

United States

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